1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1955547-02-0 . It has a molecular weight of 254.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is provided , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 254.13 .Applications De Recherche Scientifique
PET Radioligand for Neuropsychiatric Disorders
1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride derivatives have shown potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, exhibiting high brain uptake, slow brain clearance, and stability, making them promising candidates for neuropsychiatric imaging (García et al., 2014).
Antimicrobial Activity
Compounds containing this compound have shown significant antimicrobial activity. Babu et al. (2015) synthesized novel derivatives with notable in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
Development of Selective Human 5-HT1D Receptor Ligands
The compound has been used in the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Van Niel et al. (1999) investigated the effects of fluorination on 3-(3-(piperazin-1-yl)propyl)indoles, identifying ligands with high affinity and selectivity for the 5-HT1D receptor, beneficial for oral absorption and bioavailability (van Niel et al., 1999).
Synthesis of Fluoroquinolone Derivatives
Chen et al. (2013) explored the synthesis of fluoroquinolone derivatives with this compound, finding that some derivatives exhibited potent inhibition of ciprofloxacin-resistant pathogens, highlighting their potential in treating infectious diseases (Chen et al., 2013).
Anticancer Activity
Mehta et al. (2019) synthesized a series of acetamide derivatives incorporating this compound, demonstrating significant in vitro anticancer activity, with potential as leads for anticancer drug development (Mehta et al., 2019).
Co-Crystal and Salt Formation with Antineoplastic Agents
Todea et al. (2018) investigated new solid forms of the antineoplastic agent 5-fluorouracil with piperazine, a derivative of this compound. Their study revealed potential pharmaceutical and biomedical applications of these solid forms, confirmed by XPS analysis (Todea et al., 2018).
Synthesis of Piperazine-Substituted Dihydrobenzoxazepine
The metabolism and efficacy of a piperazine-substituted dihydrobenzoxazepine, including its chloro- and trifluoromethyl-analogues, were studied by Dreyfuss et al. (1971). This research provided insights into the pharmacokinetics and potential therapeutic applications of these compounds (Dreyfuss et al., 1971).
Photo-Induced Electron Transfer in Naphthalimides
Gan et al. (2003) synthesized novel piperazine-substituted naphthalimides and explored their luminescent properties and photo-induced electron transfer, which could have implications for the development of new optical materials and sensors (Gan et al., 2003).
Development of Dopamine Uptake Inhibitors
Ironside et al. (2002) described the scale-up synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, demonstrating significant improvements in its production process and potential applications in neuropharmacology (Ironside et al., 2002).
Mécanisme D'action
Target of action
“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a piperazine derivative. Piperazine compounds are known to interact with various receptors in the body, including GABA receptors . .
Mode of action
They bind directly and selectively to GABA receptors, causing hyperpolarization of nerve endings, which can result in effects such as muscle relaxation .
Biochemical pathways
As a gaba receptor agonist, it may influence pathways related to neurotransmission .
Result of action
As a gaba receptor agonist, it may influence neuronal activity and potentially have effects on muscle relaxation .
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQJYXPBFCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955547-02-0 |
Source
|
Record name | 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.